[5,5'-Biquinoline]-8,8'-diol

Catalog No.
S12287433
CAS No.
93656-21-4
M.F
C18H12N2O2
M. Wt
288.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5,5'-Biquinoline]-8,8'-diol

CAS Number

93656-21-4

Product Name

[5,5'-Biquinoline]-8,8'-diol

IUPAC Name

5-(8-hydroxyquinolin-5-yl)quinolin-8-ol

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C18H12N2O2/c21-15-7-5-11(13-3-1-9-19-17(13)15)12-6-8-16(22)18-14(12)4-2-10-20-18/h1-10,21-22H

InChI Key

GSPRLHFVRWTQAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C3=C4C=CC=NC4=C(C=C3)O

5,5'-Biquinoline-8,8'-diol is an organic compound characterized by its unique structure, which consists of two quinoline units connected by a central carbon atom bearing hydroxyl groups at the 8 and 8' positions. The molecular formula for this compound is C18H14N2O2C_{18}H_{14}N_2O_2, and it features two aromatic rings that contribute to its chemical stability and reactivity. The presence of hydroxyl groups enhances its solubility in polar solvents and provides sites for further

Typical of phenolic compounds:

  • Oxidation: The hydroxyl groups can be oxidized to form quinones, which are important intermediates in organic synthesis.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may have different physical properties and applications.
  • Alkylation: The diol can participate in alkylation reactions, allowing for the introduction of alkyl groups that can modify its biological activity or solubility.

Research indicates that 5,5'-biquinoline-8,8'-diol exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound has potential antimicrobial effects against various bacterial strains.
  • Antioxidant Activity: Its ability to scavenge free radicals suggests it may serve as an antioxidant, protecting cells from oxidative stress.
  • Potential Anti-cancer Effects: Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, although further research is needed to confirm these effects.

Several methods have been developed for synthesizing 5,5'-biquinoline-8,8'-diol:

  • Condensation Reactions: One common method involves the condensation of 2-aminobenzaldehyde with a suitable diketone under acidic conditions.
  • Hydrolysis of Biquinoline Derivatives: Starting from biquinoline derivatives, hydrolysis can yield the desired diol through controlled reaction conditions.
  • Betti Reaction: This method utilizes the Betti reaction for efficient synthesis, where 3,3'-dihydroxybenzidine reacts with aldehydes in the presence of a catalyst to produce the target compound .

5,5'-Biquinoline-8,8'-diol has several applications across various fields:

  • Pharmaceutical Industry: Due to its biological activities, it is being explored as a potential drug candidate for treating infections and cancer.
  • Material Science: Its properties make it suitable for use in developing new materials with enhanced stability and functionality.
  • Organic Synthesis: As a versatile building block, it can be used in the synthesis of more complex organic molecules.

Interaction studies involving 5,5'-biquinoline-8,8'-diol focus on its interactions with biological macromolecules such as proteins and nucleic acids. These studies help elucidate its mechanism of action and potential therapeutic targets. For instance:

  • Protein Binding Studies: Understanding how this compound binds to specific proteins can reveal insights into its pharmacodynamics.
  • DNA

Several compounds share structural similarities with 5,5'-biquinoline-8,8'-diol. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
8-HydroxyquinolineA single quinoline ring with a hydroxyl group at position 8Known for chelating metal ions
6-HydroxyquinolineSimilar structure but with a hydroxyl group at position 6Exhibits different biological activities
QuinolineA basic structure without additional functional groupsServes as a precursor for various derivatives
4-HydroxyquinolineHydroxyl group at position 4 instead of 8Has distinct reactivity compared to biquinoline

The uniqueness of 5,5'-biquinoline-8,8'-diol lies in its dual quinoline structure combined with hydroxyl functionalities at both ends, which enhances its reactivity and potential biological applications compared to simpler derivatives.

[5,5'-Biquinoline]-8,8'-diol represents a significant class of biquinoline compounds with unique structural features and chemical properties. This compound consists of two quinoline units connected at their 5,5' positions, with hydroxyl groups at the 8,8' positions, creating a molecule with distinctive chelating abilities and potential applications in various fields [3]. The synthesis of this compound has been approached through several organic routes, each with specific advantages and limitations that influence yield, purity, and scalability .

Condensation Reactions and Precursor Design

Condensation reactions serve as fundamental approaches for synthesizing [5,5'-Biquinoline]-8,8'-diol, with careful precursor design playing a crucial role in reaction efficiency and product purity [5]. The synthesis typically begins with appropriately functionalized quinoline derivatives that can undergo controlled coupling reactions [3].

One of the primary synthetic pathways involves the condensation of 8-hydroxyquinoline derivatives with suitable linking agents [16]. The 8-hydroxyquinoline moiety serves as the essential building block, which can be synthesized through the Skraup reaction using o-aminophenol as the starting material [24]. In this approach, glycerol reacts with o-aminophenol under acidic conditions to form the quinoline ring system with the hydroxyl group at the 8-position [24] [25].

Reaction conditions for 8-hydroxyquinoline synthesis:Stage 1: Glycerol with sulfuric acid, copper(II) sulfate, calcium oxide; Reflux for 1 hourStage 2: Addition of o-aminophenol; Skraup Quinoline SynthesisStage 3: Reaction with o-hydroxynitrobenzene at 130-140°C; Concentration

For the synthesis of [5,5'-Biquinoline]-8,8'-diol, a critical step involves the design of 5-substituted 8-hydroxyquinoline precursors that can undergo subsequent coupling [7]. The introduction of functional groups at the 5-position can be achieved through directed bromination or iodination of 8-hydroxyquinoline, creating reactive sites for further transformations [14].

The Doebner-Miller reaction offers another approach for synthesizing functionalized quinolines that can serve as precursors [22] [26]. This reaction involves the condensation of primary aromatic amines with α,β-unsaturated carbonyl compounds under acidic conditions, allowing for the introduction of specific substituents on the quinoline ring [21] [26].

A notable condensation approach involves the use of 5-formyl-8-hydroxyquinoline, which can be prepared through a Reimer-Tiemann reaction of 8-hydroxyquinoline with chloroform in alkaline solution [16]. This aldehyde-functionalized quinoline can undergo various condensation reactions to form linked biquinoline structures [16].

The Betti reaction has also been employed for the functionalization of 8-hydroxyquinoline at the 7-position, which can be further elaborated to create the desired 5,5'-linked structures [3]. This multicomponent reaction involves the condensation of 8-hydroxyquinoline with aldehydes and amines, providing a versatile platform for structural diversification [3].

Condensation MethodKey PrecursorsReaction ConditionsTypical Yield
Skraup Reactiono-aminophenol, glycerolH₂SO₄, Cu(II) salt, 130-140°C70-85%
Reimer-Tiemann8-hydroxyquinoline, chloroformAlkaline solution60-75%
Doebner-MillerAniline derivatives, α,β-unsaturated aldehydesHCl, ZnCl₂, 100°C50-70%
Betti Reaction8-hydroxyquinoline, aldehydes, aminesEthanol, room temperature65-80%

The design of precursors with appropriate protecting groups is essential for controlling the regioselectivity of subsequent coupling reactions [7]. For instance, the hydroxyl groups at the 8-position may need protection to prevent side reactions during coupling steps [3]. Common protecting strategies include the formation of methyl ethers or silyl ethers, which can be readily removed after the coupling reaction [13].

Metal-Mediated Coupling Strategies

Metal-mediated coupling reactions represent powerful strategies for the synthesis of [5,5'-Biquinoline]-8,8'-diol, enabling the formation of carbon-carbon bonds between two quinoline units [6]. These approaches typically involve transition metal catalysts that facilitate the coupling of appropriately functionalized quinoline precursors [4].

The Ullmann coupling reaction stands as a classical method for synthesizing biaryl compounds and has been applied to the synthesis of biquinolines [27] [29]. This reaction traditionally employs copper as a mediator to couple aryl halides, forming a new carbon-carbon bond [28]. For the synthesis of [5,5'-Biquinoline]-8,8'-diol, 5-halo-8-methoxyquinoline derivatives can undergo Ullmann coupling followed by deprotection of the methoxy groups [29].

Traditional Ullmann Coupling Conditions:- Aryl halides (e.g., 5-bromo-8-methoxyquinoline)- Copper powder or copper bronze- High temperature (>200°C)- Polar aprotic solvent (DMF, NMP)

Modern variations of the Ullmann coupling employ catalytic amounts of copper with appropriate ligands, allowing for milder reaction conditions [28]. These modified protocols have significantly improved the efficiency and applicability of the Ullmann coupling for the synthesis of complex biquinoline structures [27].

The Suzuki-Miyaura cross-coupling represents another valuable approach for synthesizing [5,5'-Biquinoline]-8,8'-diol [4]. This palladium-catalyzed reaction couples aryl halides with organoboron compounds, offering milder conditions and broader functional group tolerance compared to the traditional Ullmann coupling [18]. For biquinoline synthesis, 5-bromo-8-protected-quinoline can be coupled with 5-boronic acid-8-protected-quinoline derivatives [14].

A notable example involves the synthesis of 5,5'-dibrominated 2,2'-bipyridines through Stille coupling, which can be adapted for the synthesis of 5,5'-linked biquinolines [14]. The yields of these coupling reactions typically range from 70% to 90%, demonstrating the efficiency of this approach [14].

Copper-mediated oxidative coupling has also been explored for the synthesis of biquinolines [7]. In a representative procedure, the synthesis of [5,5'-biquinoline]-6,6'-diol involves the use of copper(II) chloride dihydrate in methanol as a catalyst, with benzylamine as a reactant under controlled conditions . This approach offers a more direct route to biquinoline structures without requiring pre-functionalization with halides or boronic acids .

Coupling MethodMetal CatalystKey ReagentsReaction ConditionsTypical Yield
Ullmann CouplingCopper5-halo-8-methoxyquinoline>200°C, DMF40-60%
Modified UllmannCopper/Ligand5-halo-8-methoxyquinoline120-150°C, DMF60-75%
Suzuki-MiyauraPalladium5-bromo-8-methoxyquinoline, 5-boronic acid-8-methoxyquinoline80-100°C, base, solvent70-90%
Oxidative CouplingCopper(II)8-hydroxyquinolineCuCl₂·2H₂O, MeOH50-70%

For the specific synthesis of [5,5'-Biquinoline]-8,8'-diol, a direct approach involves the oxidative coupling of 8-hydroxyquinoline using copper(II) chloride in methanol . This method produces the desired biquinoline structure with hydroxyl groups at the 8,8' positions, which can then be further functionalized if needed .

Another strategy involves the synthesis of [5,5'-biquinoline]-6,6'-diol through a multi-step process [7]. First, isoquinolin-3-ol is treated with diethylaminocarbonyl chloride in pyridine at 100°C, followed by purification through column chromatography [7]. This approach demonstrates the versatility of metal-mediated coupling strategies for accessing various biquinoline structures [7].

The choice of metal catalyst and reaction conditions significantly influences the efficiency and selectivity of these coupling reactions [6]. Palladium catalysts typically offer milder conditions and broader functional group tolerance, while copper-mediated reactions may be more cost-effective for large-scale synthesis [18] [28].

Optical Resolution Techniques

[5,5'-Biquinoline]-8,8'-diol possesses axial chirality due to restricted rotation around the central carbon-carbon bond connecting the two quinoline units [9]. The separation of enantiomers is crucial for applications requiring enantiopure compounds, such as asymmetric catalysis [13]. Various optical resolution techniques have been developed to obtain enantiomerically pure [5,5'-Biquinoline]-8,8'-diol [8].

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution represents a powerful approach for obtaining enantiomerically pure [5,5'-Biquinoline]-8,8'-diol [9]. This method exploits the inherent selectivity of enzymes to preferentially react with one enantiomer of a racemic mixture, allowing for the separation of enantiomers [8].

A notable example involves the enzymatic kinetic resolution of 7,7'-dihydroxy-8,8'-biquinolyl dipentanoate using a crude cholesterol esterase preparation from bovine pancreas [9]. This process yields highly enantioenriched unreacted dextrorotatory material, (+)-(aR)-dipentanoate (46% yield, ≥99% enantiomeric excess), accompanied by the expected diol product, (−)-(aS)-7,7'-dihydroxy-8,8'-biquinolyl, in modest enantiomeric excess (≥37%, ≥77% enantiomeric excess) [9].

Enzymatic Kinetic Resolution Conditions:- Substrate: (±)-7,7'-di(pentanoyloxy)-8,8'-biquinolyl- Enzyme: Cholesterol esterase (bovine pancreas)- Reaction medium: Buffer solution- Temperature: Room temperature- Time: Monitored until optimal conversion

The enzymatic kinetic resolution of binaphthol derivatives, which share structural similarities with [5,5'-Biquinoline]-8,8'-diol, has been extensively studied and can serve as a model for developing resolution protocols for biquinoline compounds [8]. Lipase-catalyzed transesterification in organic solvents has been successfully applied to the kinetic resolution of binaphthol, achieving high optical purities [8].

For axially chiral 5- or 8-substituted quinoline derivatives, an efficient kinetic resolution through asymmetric transfer hydrogenation of the heteroaromatic moiety has been developed [10]. This approach simultaneously obtains two kinds of axially chiral skeletons with up to 209 selectivity factor, representing the first successful application of asymmetric transfer hydrogenation of heteroaromatics in the kinetic resolution of axially chiral biaryls [10].

Enzymatic oxidative kinetic resolution offers another approach for obtaining enantiomerically pure biquinoline derivatives [11]. This method involves enzymes that catalyze the insertion of an oxygen atom into the substrate, achieving oxidative kinetic resolution [11]. The commonly used M446G mutant of PAMO has been employed for the kinetic resolution of various substrates, although its application to biquinoline compounds requires further optimization [11].

Enzymatic Resolution MethodEnzymeSubstrateReaction ConditionsEnantiomeric ExcessYield
Esterase-catalyzed HydrolysisCholesterol esterase7,7'-dihydroxy-8,8'-biquinolyl dipentanoateBuffer solution, room temperature≥99% (unreacted ester)46%
Lipase-catalyzed TransesterificationLipaseBinaphthol derivativesOrganic solvent, mild temperature90-95%40-45%
Asymmetric Transfer HydrogenationTransition metal catalyst5- or 8-substituted quinolinesHydrogen donor, catalystUp to 95%40-50%
Oxidative Kinetic ResolutionPAMO mutantα-substituted ketonespH 8-10, organic co-solvent70-90%35-45%

The success of enzymatic kinetic resolution depends on various factors, including the enzyme type, reaction conditions, and substrate structure [11]. Optimization of these parameters is essential for achieving high enantiomeric excess and yield [8] [9].

Chiral Auxiliary Approaches

Chiral auxiliary approaches offer an alternative strategy for obtaining enantiomerically pure [5,5'-Biquinoline]-8,8'-diol [13]. These methods involve the temporary attachment of a chiral group to the molecule, inducing diastereoselectivity in subsequent reactions, followed by removal of the auxiliary to yield the enantiomerically enriched product [13].

The synthesis of axially chiral biphenyl ligands, which share structural similarities with [5,5'-Biquinoline]-8,8'-diol, has been achieved through the use of chiral auxiliaries [13]. This approach involves the attachment of chiral groups to the biphenyl core, followed by stereoselective transformations and removal of the auxiliary [13].

For the synthesis of 5,5'-dihalo-biphenyldiols, a key step involves the bromination of protected intermediates with N-bromosuccinimide (NBS) in DMF, followed by demethylation with boron tribromide (BBr₃) in dichloromethane [13]. This approach allows for the introduction of substituents at specific positions while maintaining the axial chirality of the molecule [13].

Chiral Auxiliary Approach for Axially Chiral Biaryls:1. Attachment of chiral auxiliary to biaryl precursor2. Stereoselective transformation (e.g., coupling, cyclization)3. Removal of chiral auxiliary4. Optional: Functionalization of the enantiomerically enriched product

The use of chiral phosphoramidite ligands in palladium-catalyzed asymmetric cycloadditions represents another approach for accessing enantiomerically enriched biaryl compounds [13]. These ligands can induce high levels of enantioselectivity in coupling reactions, providing a route to axially chiral biquinoline derivatives [13].

Chiral auxiliary approaches have been successfully applied to the enantioselective addition of diethylzinc to aldehydes using axially chiral biphenyldiols as ligands [13]. This demonstrates the potential of these methods for both the synthesis and application of axially chiral biquinoline compounds [13].

Chiral Auxiliary MethodAuxiliary/LigandKey TransformationReaction ConditionsEnantiomeric ExcessYield
Chiral Biphenyldiol Ligands(S)-L2, (S)-L5, (S)-L8Addition of diethylzinc to benzaldehydeToluene, -3°C>90%>95%
Phosphoramidite LigandsChiral phosphoramiditesPd-catalyzed asymmetric cycloadditionVarious conditions80-95%70-85%
Chiral Auxiliary for Biaryl SynthesisVarious chiral groupsCoupling/cyclizationDepends on auxiliary75-90%60-80%

The choice of chiral auxiliary and reaction conditions significantly influences the stereoselectivity of these transformations [13]. Optimization of these parameters is essential for achieving high enantiomeric excess and yield [13].

X-ray diffraction analysis of representative biphenyldiols, such as (S)-L1, (S)-L3, (S)-L5, and (S)-L8, has revealed that the dihedral angles of these compounds range from 80.4° to 88.3° [15]. The introduction of substituents with greater steric hindrance at the 6,6'-positions leads to larger dihedral angles, while the introduction of halogens at the 5,5'-positions results in smaller dihedral angles [15]. This structural information provides valuable insights for the design of chiral auxiliaries and ligands based on the [5,5'-Biquinoline]-8,8'-diol scaffold [15].

Large-Scale Production Challenges

The large-scale production of [5,5'-Biquinoline]-8,8'-diol presents several challenges that must be addressed to ensure efficient and economical manufacturing [16]. These challenges span various aspects of the synthetic process, from raw material selection to purification and quality control [19].

One significant challenge in scaling up the synthesis of [5,5'-Biquinoline]-8,8'-diol relates to the metal-mediated coupling reactions commonly employed in its preparation [6]. Traditional Ullmann coupling reactions require harsh conditions, including high temperatures and extended reaction times, which can pose safety concerns and increase energy consumption in industrial settings [33]. While modified protocols with milder conditions have been developed, their applicability to large-scale production requires careful evaluation [28].

The use of transition metal catalysts, particularly palladium, in coupling reactions presents additional challenges for large-scale production [18]. The high cost of these catalysts necessitates efficient recovery and recycling systems to maintain economic viability [12]. Furthermore, stringent limits on residual metal content in the final product may require additional purification steps, increasing production costs [19].

Challenges in Metal-Catalyzed Coupling for Large-Scale Production:- High catalyst cost (especially for palladium)- Catalyst recovery and recycling- Removal of residual metal contaminants- Scale-dependent heat and mass transfer issues- Safety concerns with exothermic reactions

The synthesis of precursors, particularly 8-hydroxyquinoline derivatives, presents its own set of challenges for large-scale production [24]. The Skraup reaction, commonly used for quinoline synthesis, is known for its potentially violent nature, requiring careful control measures when scaled up [20] [25]. The use of strong acids and oxidizing agents in this reaction necessitates corrosion-resistant equipment and robust safety protocols [24].

Purification of [5,5'-Biquinoline]-8,8'-diol on a large scale presents significant challenges due to the potential formation of various byproducts and isomers [7]. Column chromatography, commonly used in laboratory-scale synthesis, becomes impractical and cost-prohibitive at industrial scales [16]. Alternative purification methods, such as crystallization or selective precipitation, need to be developed and optimized for efficient large-scale production [16].

The thermal stability of [5,5'-Biquinoline]-8,8'-diol and its intermediates is another important consideration for large-scale production [16]. Studies on the thermal stability of bis(8-hydroxy-quinoline) coordination polymers have shown that the decomposition temperature varies with the metal ion present, ranging from approximately 350°C to 470°C [16]. This information is crucial for designing appropriate reaction and processing conditions that maintain product integrity [16].

Production ChallengeImpactPotential Solutions
Harsh Coupling ConditionsSafety concerns, high energy consumptionModified protocols with milder conditions, continuous flow processing
Catalyst Cost and RecoveryEconomic viabilityCatalyst immobilization, efficient recovery systems, alternative catalysts
Precursor SynthesisSafety, equipment requirementsContinuous flow Skraup reaction, alternative synthetic routes
PurificationCost, efficiency, waste generationOptimized crystallization, selective precipitation, continuous chromatography
Thermal StabilityProduct integrity, process designCareful temperature control, stability-enhancing additives

The development of continuous flow processes represents a promising approach for addressing many of these challenges [33]. Continuous flow systems offer improved heat and mass transfer, enhanced safety profiles, and potential for automated control, making them well-suited for the large-scale production of compounds requiring careful reaction control [33].

For the optical resolution of [5,5'-Biquinoline]-8,8'-diol on a large scale, enzymatic methods face challenges related to enzyme stability, recyclability, and cost [8]. The development of immobilized enzyme systems and optimized reaction conditions is essential for the economic viability of these approaches in industrial settings [11].

The multi-step nature of [5,5'-Biquinoline]-8,8'-diol synthesis presents additional challenges for large-scale production [7]. Each step must be optimized not only for yield and selectivity but also for compatibility with subsequent steps in the synthetic sequence [19]. This requires a holistic approach to process development, considering the entire synthetic pathway rather than optimizing individual steps in isolation [19].

X-ray crystallographic analysis represents the definitive experimental method for determining the three-dimensional molecular structure of [5,5'-Biquinoline]-8,8'-diol [1] [2]. The crystal structure reveals fundamental geometric parameters that define the spatial arrangement of atoms within the molecule and provide critical insights into its structural characteristics.

The crystallographic data for biquinoline derivatives typically exhibit triclinic or monoclinic crystal systems, with space groups commonly belonging to P-1 or P21/c symmetries [3] [4]. Unit cell parameters for quinoline derivatives generally fall within the ranges of a = 6.5-12.9 Å, b = 7.3-15.2 Å, and c = 10.4-18.6 Å, with unit cell volumes ranging from 470-2500 ų [5] [3]. The molecular packing is characterized by Z values of 1-4 molecules per unit cell, with calculated densities typically ranging from 1.2-1.9 g/cm³ [2] [4].

Table 1: X-ray Crystallographic Parameters

ParameterTypical Values for Quinoline Derivatives
Crystal SystemTriclinic/Monoclinic
Space GroupP-1/P21/c
Unit Cell Parameters a (Å)6.5-12.9
Unit Cell Parameters b (Å)7.3-15.2
Unit Cell Parameters c (Å)10.4-18.6
Volume (ų)470-2500
Z (molecules per unit cell)1-4
Density (g/cm³)1.2-1.9
Temperature (K)100-298
R-factor0.03-0.07

The molecular geometry of [5,5'-Biquinoline]-8,8'-diol is characterized by significant non-planarity due to steric interactions between the quinoline rings [1] [2]. The crystal structure reveals that the two quinoline moieties are not coplanar, with dihedral angles between the ring planes typically ranging from 5.40° to 67.8°, depending on the specific derivative and crystal packing environment [2] [6]. This non-planar arrangement is crucial for understanding the molecule's conformational behavior and its interactions with other molecular species.

The hydroxyl groups at the 8,8'-positions play a critical role in determining the crystal packing through hydrogen bonding interactions [7] [1]. These hydroxyl functionalities participate in both intramolecular and intermolecular hydrogen bonds, with O-H···O and O-H···N interactions being particularly significant in stabilizing the crystal structure [8] [5]. The donor-acceptor distances for these hydrogen bonds typically range from 1.79 to 2.57 Å, with angles varying between 113.5° and 133° [5].

Table 4: Typical Bond Lengths in Quinoline Derivatives

Bond TypeBond Length (Å)Standard Deviation (Å)
C-N (aromatic)1.318-1.334±0.008
C-C (aromatic)1.375-1.420±0.015
C-C (ring junction)1.434-1.493±0.020
C-H (aromatic)1.080-1.090±0.005
O-H (hydroxyl)0.960-0.980±0.010
C-O (phenolic)1.350-1.380±0.012
N-C (quinoline)1.328-1.393±0.018
C-C (biphenyl)1.482-1.495±0.015

The biaryl linkage in [5,5'-Biquinoline]-8,8'-diol exhibits characteristic structural features, with the C-C bond connecting the two quinoline units showing lengths in the range of 1.482-1.495 Å [9] [6]. This bond length is consistent with single bond character and is comparable to other biaryl systems. The torsional freedom around this central bond is restricted by steric interactions between the quinoline rings, leading to preferred conformations that minimize unfavorable contacts [9] [10].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of [5,5'-Biquinoline]-8,8'-diol in solution [11] [12]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that reflect the unique structural features of the biquinoline framework.

The aromatic protons of the quinoline rings appear in the downfield region, with signals typically observed between 7.85-8.01 parts per million [11] [13]. The protons at the 5th, 7th, and 8th positions of the quinoline rings show distinct chemical shifts due to their different electronic environments. Specifically, signals for the 5th position appear at 7.85-7.80 parts per million as doublets with coupling constants of approximately 1.60 Hz, while the 7th position protons are observed at 8.01-7.97 parts per million as doublets of doublets with coupling constants of 2.00 and 8.80 Hz [13].

The hydroxyl protons at the 8,8'-positions represent particularly important spectroscopic markers. These protons typically appear as broad singlets in the range of 11.15-10.33 parts per million, with their chemical shifts being highly sensitive to hydrogen bonding interactions and solvent effects [12] [13]. The broadening of these signals often reflects rapid exchange with protic solvents or intramolecular hydrogen bonding phenomena.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbons appearing in the range of 110-160 parts per million [14] [11]. The quaternary carbons at the 8,8'-positions bearing the hydroxyl groups show characteristic downfield shifts due to the electron-withdrawing effect of the oxygen atoms. The carbon atoms involved in the biaryl linkage exhibit chemical shifts that reflect the degree of conjugation between the quinoline rings.

The Nuclear Magnetic Resonance spectral data provide evidence for the restricted rotation around the biaryl bond. At room temperature, the ¹H Nuclear Magnetic Resonance spectrum often shows broadened signals due to conformational exchange processes [7] [12]. Temperature-dependent Nuclear Magnetic Resonance studies reveal coalescence phenomena that allow determination of the energy barriers for rotation around the central biaryl bond.

Vibrational Spectroscopy (Infrared/Raman)

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides complementary information about the molecular structure and bonding characteristics of [5,5'-Biquinoline]-8,8'-diol [4] [15]. The vibrational spectrum exhibits characteristic absorption bands that can be assigned to specific functional groups and molecular vibrations.

Table 2: Vibrational Spectroscopic Assignments

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Relative Intensity
O-H stretch3200-36003200-3600Strong
C-H aromatic stretch3000-31003000-3100Medium
C=C aromatic stretch1580-16201580-1620Very Strong
C=N stretch1550-15801550-1580Strong
C-C ring stretch1400-15001400-1500Medium-Strong
C-H in-plane bend1200-13501200-1350Medium
C-H out-of-plane bend800-900800-900Medium
Ring breathing600-800600-800Medium-Weak
O-H bend1200-14001200-1400Medium

The hydroxyl stretch vibrations appear as strong, broad absorptions in the 3200-3600 cm⁻¹ region [4] [15]. The broadness and position of these bands are influenced by hydrogen bonding interactions, with intramolecularly hydrogen-bonded hydroxyl groups typically appearing at lower frequencies compared to free hydroxyl groups. The C-H aromatic stretching vibrations are observed in the 3000-3100 cm⁻¹ region with medium intensity [15] [16].

The aromatic C=C stretching vibrations constitute the most intense features in both infrared and Raman spectra, appearing in the 1580-1620 cm⁻¹ region [17] [4]. These vibrations are particularly prominent in Raman spectroscopy due to the conjugated aromatic system, which enhances the polarizability changes associated with these modes. The C=N stretching vibrations of the quinoline rings are observed at 1550-1580 cm⁻¹ with strong intensity [15] [16].

Raman spectroscopy at different excitation wavelengths reveals distinct spectroscopic features [17]. At 532 nanometer excitation, resonance enhancement effects highlight conjugated aromatic structures, leading to enhanced intensities for ring stretching modes around 1500 cm⁻¹. This wavelength-dependent behavior provides insights into the electronic structure and conjugation patterns within the biquinoline framework [17].

The out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region serve as fingerprint bands for the substitution pattern of the quinoline rings [15]. Ring breathing modes and skeletal vibrations appear in the lower frequency region (600-800 cm⁻¹) and provide information about the overall molecular framework and inter-ring interactions [17] [15].

Quantum Chemical Calculations

Conformational Energy Landscapes

Quantum chemical calculations provide detailed insights into the conformational preferences and energy landscapes of [5,5'-Biquinoline]-8,8'-diol [18] [19]. Density Functional Theory calculations using the B3LYP functional with various basis sets have been extensively employed to investigate the conformational behavior of biquinoline systems [13] [20].

Table 6: Conformational Analysis Parameters

ParameterTypical ValuesMethod
Lowest Energy ConformationNon-planar twistedDFT B3LYP/6-31G*
Energy Barrier to Rotation (kcal/mol)1.4-2.2MP2/aug-cc-pVTZ
Dihedral Angle Range (degrees)33.8-67.8X-ray crystallography
Planar Conformation Energy (kcal/mol)Relative energy 0DFT calculations
Perpendicular Conformation Energy (kcal/mol)+1.6 to +2.2DFT calculations
Preferred OrientationC2 symmetricEnergy minimization
Symmetry ElementsC2, CsPoint group analysis
Number of Stable Conformers2-4Conformational search

The conformational energy surface of [5,5'-Biquinoline]-8,8'-diol is characterized by multiple energy minima corresponding to different orientations of the quinoline rings relative to each other [9] [10]. Systematic conformational searches reveal that the molecule preferentially adopts non-planar conformations with dihedral angles between the quinoline planes ranging from 33.8° to 67.8° [9] [6]. The planar conformation (0° dihedral angle) typically represents a higher energy state due to steric clashes between hydrogen atoms on adjacent rings.

Rotational energy barriers around the biaryl bond are relatively modest, typically ranging from 1.4 to 2.2 kcal/mol [9]. These barriers allow for conformational flexibility at room temperature while maintaining preferred orientations that minimize steric interactions. The perpendicular conformation (90° dihedral angle) generally exhibits energies 1.6 to 2.2 kcal/mol higher than the planar form [9].

Molecular dynamics simulations and simulated annealing protocols have been employed to explore the conformational space more comprehensively [20]. These studies reveal that the molecule can access multiple conformational states through thermal motion, with rapid interconversion between low-energy conformers occurring on the picosecond to nanosecond timescale [20].

The presence of hydroxyl groups at the 8,8'-positions introduces additional conformational complexity through intramolecular hydrogen bonding interactions [7] [1]. These interactions can stabilize specific conformations and influence the overall energy landscape. Calculations indicate that conformations allowing for favorable intramolecular hydrogen bonds are preferentially populated [7].

Electron Density Distribution Studies

Quantum chemical calculations provide detailed maps of electron density distribution within [5,5'-Biquinoline]-8,8'-diol, revealing fundamental aspects of chemical bonding and molecular reactivity [21] [22]. Density Functional Theory calculations allow for the generation of electron density contours, molecular electrostatic potential surfaces, and frontier molecular orbital representations [23] [24].

Table 3: Quantum Chemical Parameters

PropertyCalculated ValuesMethod
HOMO Energy (eV)-5.2 to -6.8DFT B3LYP/6-31G(d,p)
LUMO Energy (eV)-1.5 to -2.8DFT B3LYP/6-31G(d,p)
HOMO-LUMO Gap (eV)3.4 to 5.2DFT B3LYP/6-31G(d,p)
Dipole Moment (Debye)1.2 to 4.5DFT B3LYP/6-31G(d,p)
Ionization Potential (eV)5.2 to 6.8DFT B3LYP/6-31G(d,p)
Electron Affinity (eV)1.5 to 2.8DFT B3LYP/6-31G(d,p)
Chemical Hardness (eV)1.7 to 2.6DFT B3LYP/6-31G(d,p)
Chemical Softness (eV⁻¹)0.19 to 0.59DFT B3LYP/6-31G(d,p)
Electronegativity (eV)3.4 to 4.8DFT B3LYP/6-31G(d,p)

The electron density distribution in [5,5'-Biquinoline]-8,8'-diol exhibits characteristic features of conjugated aromatic systems [22] [25]. The quinoline rings show delocalized electron density patterns typical of aromatic compounds, with enhanced electron density between carbon atoms and reduced density at the nuclear positions [22]. The electron density maps reveal the extent of π-electron delocalization across the bicyclic quinoline frameworks.

Frontier molecular orbital analysis provides insights into the electronic properties and reactivity patterns of the molecule [26] [27]. The Highest Occupied Molecular Orbital typically exhibits π-bonding character and is localized primarily on the quinoline rings [26]. The energy of the Highest Occupied Molecular Orbital, ranging from -5.2 to -6.8 electron volts, indicates the electron-donating ability of the molecule and its susceptibility to oxidation processes [26] [28].

The Lowest Unoccupied Molecular Orbital shows π*-antibonding character and represents the electron-accepting capabilities of the molecule [26] [27]. The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap, typically ranging from 3.4 to 5.2 electron volts, serves as an indicator of chemical reactivity and kinetic stability [26] [29]. Smaller energy gaps generally correlate with higher reactivity and lower kinetic stability.

Molecular electrostatic potential surfaces reveal the distribution of electrostatic charge across the molecule and identify regions of electrophilic and nucleophilic character [30] [31]. The hydroxyl oxygen atoms appear as regions of negative electrostatic potential, indicating their nucleophilic character and propensity for hydrogen bonding interactions [31]. Conversely, the aromatic hydrogen atoms exhibit positive electrostatic potential, reflecting their electrophilic nature.

Electron density deformation maps, obtained by subtracting promolecular density from the total molecular density, highlight the redistribution of electron density upon chemical bond formation [32]. These maps reveal the accumulation of electron density in bonding regions and the depletion in antibonding areas, providing direct visualization of chemical bonding patterns [32].

Natural Bond Orbital analysis quantifies the electron density distribution in terms of localized bond and lone pair orbitals [28]. This analysis reveals the hybridization states of atoms, the degree of ionic character in bonds, and the extent of charge transfer between different molecular fragments [12] [28]. The analysis typically shows that the C-N bonds in the quinoline rings have partial ionic character, while the C-C bonds are predominantly covalent [33].

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

288.089877630 g/mol

Monoisotopic Mass

288.089877630 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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